5-Bromo-4-methylthiophene-2-sulfonamide
Overview
Description
5-Bromo-4-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a sulfonamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-2-sulfonamide typically involves the bromination of 4-methylthiophene followed by sulfonamidation. One common method includes the following steps:
Bromination: 4-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Sulfonamidation: The brominated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonamide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-4-methylthiophene-2-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group, which can form hydrogen bonds and other interactions with biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-sulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-thiophenesulfonamide: Similar structure but without the methyl group, affecting its electronic properties and reactivity.
5-Bromo-4-methylthiophene: Lacks the sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
5-Bromo-4-methylthiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct reactivity and potential for diverse applications in synthesis and drug development .
Biological Activity
5-Bromo-4-methylthiophene-2-sulfonamide is a compound that has garnered attention for its significant biological activity, particularly in the realm of antibacterial applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits notable antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action primarily involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making it a promising candidate for development as an antibiotic agent.
Antibacterial Efficacy
Research has demonstrated that this compound is effective against resistant bacterial strains, including those producing New Delhi Metallo-β-lactamase (NDM-1), which poses significant challenges in clinical settings. In vitro studies have shown that derivatives of this compound can achieve minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against resistant strains like Klebsiella pneumoniae ST147, highlighting its potential as a therapeutic option .
Comparative Antibacterial Activity
The following table summarizes the antibacterial activity of this compound compared to other related compounds:
Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
---|---|---|---|
This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | 10 | 20 | ESBL-producing E. coli |
N-(thiazol-2-yl) sulfonamide derivatives | 3.9 | Not specified | Various Gram-positive/negative |
The sulfonamide group in this compound mimics natural substrates, allowing it to competitively inhibit enzymes involved in bacterial metabolism. This structural similarity enhances its binding affinity and efficacy against bacterial targets . Additionally, the bromine substitution on the thiophene ring is believed to enhance its biological activity compared to similar compounds, potentially due to increased hydrophobic interactions with bacterial membranes.
Case Studies and Research Findings
- In vitro Studies : A study conducted on various synthesized derivatives of thiophene sulfonamides revealed that modifications in their structure significantly influenced their antibacterial potency. The most active compounds were noted to have specific substitutions that enhanced their interaction with bacterial enzymes .
- Molecular Docking : In silico molecular docking studies have indicated that this compound forms favorable hydrogen bonds and hydrophobic interactions with target proteins from resistant bacterial strains, further supporting its potential as a drug candidate .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, which could enhance its efficacy against multi-drug resistant bacteria. Such combinations may provide a novel therapeutic strategy in combating antibiotic resistance .
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGCIHMCCBTPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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